molecular formula C16H17F2N3O3 B13252470 Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13252470
M. Wt: 337.32 g/mol
InChI Key: LOSSMUWMLJLOBY-UHFFFAOYSA-N
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Description

Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a difluoromethyl group, a hydroxymethyl group, and a benzyl ester. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions. One common method includes the condensation of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the benzyl ester could result in various ester derivatives .

Mechanism of Action

The mechanism of action of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17F2N3O3

Molecular Weight

337.32 g/mol

IUPAC Name

benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H17F2N3O3/c17-15(18)14-12(9-22)21-7-6-20(8-13(21)19-14)16(23)24-10-11-4-2-1-3-5-11/h1-5,15,22H,6-10H2

InChI Key

LOSSMUWMLJLOBY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CO)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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